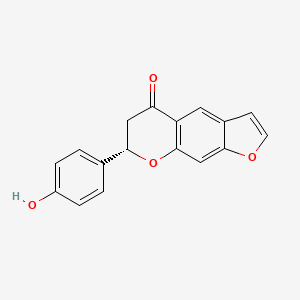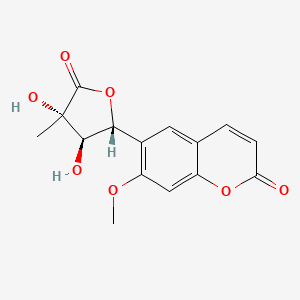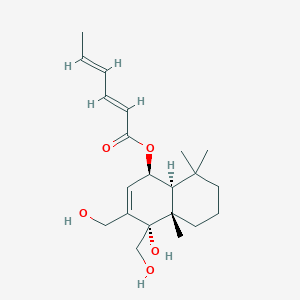
PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (ammonium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The phosphatidylinositol phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(4,5)-P2 incorporated into membrane lipids can bind to important proteins such as Group IV cPLA2 and PLCδ1, enhancing their adherence to the membrane and increasing the rate of substrate hydrolysis. PtdIns-(4,5)-P2 can be further phosphorylated to give triphosphates such as PtdIns-(3,4,5)-P3. It can also be cleaved by PI-specific PLC to give inositol triphosphates. The diacyl glycerol and IP3 generated by this PLC-cleavage are also part of a complex biochemical and signal transduction cascade which has not been entirely elucidated. For some additional reading, please see references , , and .
Wissenschaftliche Forschungsanwendungen
Phase-Transfer Catalysis in Oxidation Reactions
Phase-transfer catalysis (PTC) has emerged as a significant technique in organic chemistry. Oxidation reactions, which are fundamental in various chemical processes, often employ onium salts, including ammonium salts, as phase-transfer catalysts. These catalysts have shown importance in facilitating oxidation reactions and conforming to the principles of "Green Chemistry," emphasizing eco-friendly and sustainable practices in chemical reactions (Wang, Liu & Rao, 2020).
Role in Nitrogen and Phosphorus Recovery from Wastewater
The recovery of essential nutrients like nitrogen (N) and phosphorus (P) from wastewater has been a topic of interest. Biological nitrogen removal processes often target the reduction of the ammonium content, and ammonium oxidation is considered to mitigate ammonia emission while enabling N recovery. Phosphorus recovery from wastewater is critical, considering that mined phosphate rock, the primary source of phosphorus, is a finite resource. The integration of biological N treatment with phosphate precipitation is a strategy to produce P-rich materials usable as fertilizers, promoting sustainable and environmentally friendly practices (Magrí, Carreras-Sempere, Biel & Colprim, 2020).
Regulatory Role in Cell Signaling and Vesicle Trafficking
Phosphoinositides (PIs), including PtdIns(4,5)P2, play critical roles in cell signaling and the spatial and temporal organization of cellular events. These molecules, although quantitatively minor, are specifically involved in crucial cellular processes such as actin cytoskeleton rearrangement and intracellular vesicle trafficking. PtdIns(4,5)P2 serves as a precursor for intracellular second messengers and is involved in various metabolic pathways, underscoring its significance in cellular functions and regulation (Payrastre, Missy, Giuriato, Bodin, Plantavid & Gratacap, 2001).
Eigenschaften
Molekularformel |
C41H78O19P3 · 3NH4 |
|---|---|
Molekulargewicht |
1022.1 |
InChI |
InChI=1S/C41H81O19P3.3H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)55-31-33(57-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-56-63(53,54)60-39-36(44)37(45)40(58-61(47,48)49)41(38(39)46)59-62(50,51)52;;;/h33,36-41,44-46H,3-32H2,1-2H3,(H,53,5 |
InChI-Schlüssel |
VYFVZCYVYQYDCN-QVMSXFBISA-N |
SMILES |
CCCCCCCCCCCCCCCC(OCC(COP(O[C@@H]1[C@H](O)[C@H](O)[C@@H](OP([O-])(O)=O)[C@H](OP([O-])(O)=O)[C@H]1O)([O-])=O)OC(CCCCCCCCCCCCCCC)=O)=O.[NH4+].[NH4+].[NH4+] |
Synonyme |
DPPI-4,5-P2; Phosphatidylinositol-4,5-diphosphate C-16 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





